2-Ethylpiperidin-3-one hydrochloride

Description

BenchChem offers high-quality 2-Ethylpiperidin-3-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylpiperidin-3-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethylpiperidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-6-7(9)4-3-5-8-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYYSPXEELHYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661341 | |

| Record name | 2-Ethylpiperidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-57-9 | |

| Record name | 3-Piperidinone, 2-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylpiperidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylpiperidin-3-one Hydrochloride: A Core Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethylpiperidin-3-one hydrochloride is a heterocyclic compound belonging to the substituted piperidone family. As a bifunctional molecule, featuring a secondary amine and a ketone, it represents a valuable and versatile building block for synthetic and medicinal chemistry. The piperidine ring is a well-established "privileged scaffold" in drug discovery, known for conferring favorable pharmacokinetic properties such as metabolic stability and improved membrane transport.[1] This guide provides a comprehensive technical overview of 2-Ethylpiperidin-3-one hydrochloride, consolidating its chemical properties, proposing a logical synthetic strategy, outlining robust analytical characterization methods, and discussing its potential in the broader context of drug development. The information herein is designed to equip researchers with the foundational knowledge required to effectively utilize this compound as a key intermediate in the synthesis of novel chemical entities.

Introduction: The Strategic Value of Substituted Piperidones

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, embedded in the structures of numerous FDA-approved drugs targeting a wide array of diseases, including central nervous system disorders and oncology.[1][2] Its prevalence stems from its ability to modulate physicochemical properties like lipophilicity and basicity, while providing a stable, three-dimensional scaffold for orienting pharmacophoric groups.[1]

Within this class, 2-Ethylpiperidin-3-one hydrochloride emerges as a particularly strategic intermediate. The ethyl group at the C2 position introduces a specific steric and lipophilic profile, while the ketone at C3 and the secondary amine at N1 offer orthogonal chemical handles for subsequent derivatization. This dual functionality allows for a modular approach to library synthesis, enabling the exploration of diverse chemical space in the pursuit of new therapeutic agents. This document serves as a senior-level guide to the core technical attributes of this compound.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical starting material is the basis of all reproducible research. The properties of 2-Ethylpiperidin-3-one hydrochloride are summarized below.

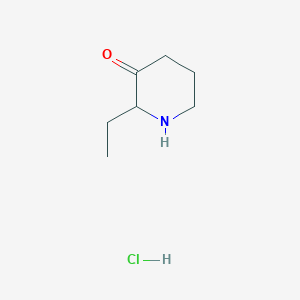

Diagram 1: Chemical Structure of 2-Ethylpiperidin-3-one Hydrochloride

A 2D representation of the 2-Ethylpiperidin-3-one hydrochloride structure.

Table 1: Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-ethylpiperidin-3-one;hydrochloride | Chemspace[3] |

| CAS Number | 1159826-57-9 | ChemicalBook[4] |

| Molecular Formula | C₇H₁₄ClNO | Chemspace[3], ChemicalBook[4] |

| Molecular Weight | 163.65 g/mol | ChemicalBook[4] |

| Canonical SMILES | CCC1C(=O)NCC(C1) | (Structure-based) |

Table 2: Physicochemical Properties

| Property | Value / Observation | Rationale / Source |

|---|---|---|

| Appearance | White to off-white solid | Typical for hydrochloride salts of small organic molecules. |

| Solubility | Soluble in water | The hydrochloride salt form enhances aqueous solubility.[5] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly sealed. | Recommended for piperidine derivatives to prevent degradation.[6][7] |

| Stability | Stable under recommended storage conditions. May be hygroscopic. | Hydrochloride salts offer good stability. Hygroscopicity is common for salts.[8] |

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway: Intramolecular Cyclization Strategy

The most logical approach involves the synthesis of a linear precursor containing the necessary carbon and nitrogen backbone, followed by an intramolecular cyclization to form the piperidinone ring. A Dieckmann condensation or a related Thorpe-Ziegler reaction on an appropriately substituted amino diester or cyano ester is a field-proven strategy.

The causality for this choice rests on the reliability of intramolecular cyclization for forming 5- and 6-membered rings and the commercial availability of starting materials.

Diagram 2: Proposed Synthesis Workflow

A plausible synthetic route from commercially available starting materials.

Protocol Considerations and Purification

-

Reductive Amination: The initial step would likely involve the reaction of ethyl 2-formylbutanoate with aminoacetonitrile using a reducing agent like sodium triacetoxyborohydride. This is a standard, high-yield method for forming secondary amines.

-

Intramolecular Cyclization: The resulting linear precursor would be treated with a strong base (e.g., sodium ethoxide) to induce cyclization. The choice of base and solvent is critical to maximize yield and minimize side reactions like polymerization.

-

Hydrolysis and Decarboxylation: The cyclic intermediate is then subjected to acidic hydrolysis to convert the nitrile/enamine moiety to the desired ketone, which often occurs with concomitant decarboxylation if an ester group was used to activate the cyclization.

-

Purification and Salt Formation: The resulting free base (2-Ethylpiperidin-3-one) would be purified, likely via column chromatography on silica gel. The final hydrochloride salt is then precipitated by treating a solution of the purified base (e.g., in diethyl ether or ethyl acetate) with a solution of HCl.[10] This final step not only provides the desired salt but also serves as an effective final purification step.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a research compound. The following protocols provide a self-validating system for quality control.

Spectroscopic Analysis

Spectroscopy provides the fingerprint of a molecule. For 2-Ethylpiperidin-3-one hydrochloride, a combination of NMR, IR, and MS is required for unambiguous structure elucidation.[11][12]

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in D₂O)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Justification |

|---|---|---|---|

| ¹H NMR | 3.5 - 4.0 | m | Protons on C2 and C6, alpha to N⁺-H |

| 2.5 - 3.0 | m | Protons on C4, alpha to C=O | |

| 1.8 - 2.2 | m | Protons on C5 and ethyl CH₂ | |

| 0.9 - 1.2 | t | Protons on ethyl CH₃ | |

| ¹³C NMR | ~205 | s | C3 (Ketone C=O) |

| ~60 | d | C2 (CH next to N⁺-H and ethyl) | |

| ~50 | t | C6 (CH₂ next to N⁺-H) | |

| ~40 | t | C4 (CH₂ next to C=O) | |

| ~25 | t | C5 (CH₂) | |

| ~20 | t | Ethyl CH₂ |

| | ~10 | q | Ethyl CH₃ |

Note: Predictions are based on standard chemical shift values for piperidone systems and are subject to solvent effects.[13][14]

Table 4: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 2400 - 2700 | R₂N⁺H₂ | N-H Stretch (broad, characteristic of amine salt) |

| 1720 - 1740 | C=O | Ketone Stretch |

| 2850 - 3000 | C-H | Alkane Stretch |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for assessing the purity of pharmaceutical intermediates.

Diagram 3: Analytical Workflow for Purity Determination

A standard workflow for HPLC-MS based purity analysis.

Detailed HPLC-MS Protocol:

-

Sample Preparation: Accurately weigh approximately 1 mg of 2-Ethylpiperidin-3-one hydrochloride and dissolve in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Detection:

-

UV/Vis: Monitor at 210 nm (for end-absorption of the ketone).

-

Mass Spectrometry: Use Electrospray Ionization in positive mode (ESI+). Scan for the parent ion of the free base, [M+H]⁺, with an expected m/z of 128.11.

-

-

Validation: For quantitative applications, the method should be validated according to ICH guidelines, assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[15][16]

Pharmacological Context and Drug Development Potential

While specific biological activity for 2-Ethylpiperidin-3-one hydrochloride is not documented in public literature, its value lies in its potential as a scaffold. The ketone and amine functionalities are ideal handles for chemical elaboration to generate libraries of novel compounds.

Diagram 4: Potential Derivatization Pathways

Key reaction sites for generating diverse chemical libraries.

-

C3 Ketone Modification: The ketone is a versatile functional group. It can undergo reductive amination to install a variety of substituted amino groups, a common strategy for engaging with biological targets. It can also be converted to alcohols, alkenes (via Wittig reaction), or used in aldol-type condensations.

-

N1 Amine Modification: The secondary amine can be readily alkylated, acylated, or arylated to modulate the compound's steric and electronic properties. This site is often crucial for tuning solubility, cell permeability, and receptor affinity.

By combining modifications at both sites, a vast number of unique structures can be rapidly synthesized and screened for biological activity against targets such as GPCRs, ion channels, and enzymes, where the piperidine scaffold is known to be effective.[17]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any laboratory chemical. The following guidelines are based on data from structurally related piperidone hydrochlorides.[6][18][19]

Table 5: GHS Hazard Classification and Safety Recommendations

| Category | Classification (Anticipated) | Precautionary Measures (P-Statements) |

|---|---|---|

| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

| Storage | Not Classified | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids (other than for controlled reactions).[7]

Conclusion

2-Ethylpiperidin-3-one hydrochloride is more than a simple chemical; it is a strategic asset for medicinal chemists and drug development professionals. Its defined structure, dual functional handles, and foundation upon the privileged piperidine scaffold make it an ideal starting point for the synthesis of novel compound libraries. This guide has provided a comprehensive technical framework, from its fundamental properties and a plausible synthetic route to robust analytical methods and safety protocols. By understanding and applying this knowledge, researchers can confidently and efficiently leverage 2-Ethylpiperidin-3-one hydrochloride to accelerate the discovery of next-generation therapeutics.

References

- EvitaChem. Buy 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (EVT-1755647). EvitaChem.

- Fisher Scientific. SAFETY DATA SHEET - Piperidine hydrochloride. Fisher Scientific.

- CymitQuimica. Piperidin-3-one hydrochloride - Safety Data Sheet. CymitQuimica.

- PubChem. 3-Amino-1-ethylpiperidin-2-one hydrochloride. National Center for Biotechnology Information.

- Sigma-Aldrich. SAFETY DATA SHEET - Piperidine. MilliporeSigma.

- PrepChem.com. Synthesis of 2,3',4'-trimethyl-3-piperidinopropiophenone hydrochloride. PrepChem.com.

- Fisher Scientific. SAFETY DATA SHEET - ETHYLPIPERIDINE. Fisher Scientific.

- Chemspace. 2-ethylpiperidin-3-one hydrochloride. Chemspace.

- PubChem. 1-Ethyl-3-piperidone hydrochloride. National Center for Biotechnology Information.

- CAS Common Chemistry. Nile Blue A. American Chemical Society.

- PubChem. Piperidin-3-one hydrochloride Hydrate. National Center for Biotechnology Information.

- Godyń, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. PubMed.

- Sigma-Aldrich. CAS 1124-07-8. MilliporeSigma.

- Bakunov, S. A., et al. (2021).

- Google Patents. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride. Google Patents.

- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.

- Thermo Fisher Scientific. CAS RN | 57-57-8. Thermo Fisher Scientific.

- Sigma-Aldrich. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. MilliporeSigma.

- Fisher Scientific. SAFETY DATA SHEET - 1-(2-Chloroethyl)piperidine hydrochloride. Fisher Scientific.

- DOKUMEN.PUB. Nature's Noblemen: Transatlantic Masculinities and the Nineteenth-Century American West. DOKUMEN.PUB.

- ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate.

- ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... ResearchGate.

- HPC Standards. Phenyltin trichloride | 1X100MG | C6H5Cl3Sn | 675857 | 1124-19-2. HPC Standards.

- Google Patents. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride. Google Patents.

- PubChem. Piperidine. National Center for Biotechnology Information.

- ChemicalBook. Piperidine hydrochloride | 6091-44-7. ChemicalBook.

- ResearchGate. NMR and IR spectroscopic study of mono-, bi- and tricyclic piperidone systems. ResearchGate.

- Babu, C. V. R., et al. (2014).

- do C. de Oliveira, M., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules. PubMed Central.

- Janežič, D., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis. PubMed Central.

- Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis.

- Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

- ChemicalBook. 3-Piperidinone, 2-ethyl-, hydrochloride (1:1) - Safety Data Sheet. ChemicalBook.

- ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. ResearchGate.

- Szczepańska, K., et al. (2022). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. PubMed Central.

- Donnelly, R. F., & Bushfield, T. L. (1998). Chemical stability of meperidine hydrochloride in polypropylene syringes. International Journal of Pharmaceutical Compounding. PubMed.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-ethylpiperidin-3-one hydrochloride - C7H14ClNO | CSSB00000087084 [chem-space.com]

- 4. 3-Piperidinone, 2-ethyl-, hydrochloride (1:1) - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

- 11. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-Amino-1-ethylpiperidin-2-one hydrochloride | C7H15ClN2O | CID 77158815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1-Ethyl-3-piperidone hydrochloride | C7H14ClNO | CID 16211252 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Ethylpiperidin-3-one hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-Ethylpiperidin-3-one Hydrochloride

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and pharmaceutical development. It ensures the identity, purity, and safety of a compound. This guide provides a comprehensive, in-depth walkthrough of the methodologies and logical framework required for the structural elucidation of 2-Ethylpiperidin-3-one hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, demonstrating how a multi-pronged, orthogonal analytical approach provides a self-validating system for unambiguous structure confirmation. We will employ a suite of modern analytical techniques—including High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Diffraction—to build a conclusive, evidence-based structural assignment.

Introduction: The Imperative for Structural Certainty

2-Ethylpiperidin-3-one hydrochloride is a heterocyclic compound belonging to the piperidinone class. Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and biologically active molecules. The precise substitution pattern on the piperidine ring is critical as it dictates the molecule's three-dimensional shape, reactivity, and interaction with biological targets. An error in structural assignment, particularly for a pharmaceutical ingredient or its impurity, can have profound consequences for efficacy and safety.

Therefore, the elucidation of this structure is not merely an academic exercise but a critical component of quality control and regulatory compliance in drug development.[1][2] The objective of this guide is to present a robust, field-proven workflow for confirming the molecular structure of 2-Ethylpiperidin-3-one hydrochloride, starting from its elemental composition and culminating in its three-dimensional atomic arrangement.

Hypothesized Structure: Based on IUPAC nomenclature, the name "2-Ethylpiperidin-3-one hydrochloride" suggests the following structure: a six-membered piperidine ring with an ethyl group at the C2 position and a ketone at the C3 position, protonated at the nitrogen to form a hydrochloride salt.

Figure 1. Hypothesized chemical structure of 2-Ethylpiperidin-3-one hydrochloride.

The Analytical Strategy: An Orthogonal, Multi-Technique Approach

Our workflow is designed to systematically build the structure from the ground up:

-

Elemental Composition: Determined by High-Resolution Mass Spectrometry (HRMS).

-

Functional Group Identification: Assessed using Fourier-Transform Infrared (FTIR) Spectroscopy.

-

Atom Connectivity & Framework: Mapped out with a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments.

-

Definitive 3D Structure: Confirmed in the solid state by Single-Crystal X-ray Diffraction.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Rationale: HRMS is chosen over standard mass spectrometry for its ability to measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically <5 ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion, which is the first critical step in identifying an unknown.

-

Protocol:

-

Prepare a ~1 mg/mL solution of the sample in methanol.

-

Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺ (where M is the free base).

-

Acquire the spectrum over a mass range of m/z 50-500.

-

Calibrate the instrument using a known standard immediately before the run to ensure mass accuracy.

-

Determine the exact mass of the most intense ion corresponding to the parent molecule and use software to calculate possible elemental formulas within a 5 ppm mass tolerance window.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For our target molecule, we expect to see characteristic absorptions for the ketone (C=O) and the secondary ammonium salt (N⁺-H).

-

Protocol:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Collect a background spectrum of the clean ATR crystal and automatically subtract it from the sample spectrum.

-

Identify the wavenumbers (cm⁻¹) of key absorption bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful technique for determining the precise atomic connectivity of an organic molecule in solution. A suite of experiments is required to build the complete picture.

-

¹H NMR: Identifies the number of distinct proton environments and their neighboring protons (via spin-spin coupling).

-

¹³C NMR: Identifies the number of distinct carbon environments.

-

2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting molecular fragments.

-

-

Protocol:

-

Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is often a good choice for hydrochloride salts as it can exchange with the N-H proton, causing its signal to disappear, which aids in its assignment.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.

-

Record standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra using pre-defined parameter sets, optimizing as necessary.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent signal.

-

Single-Crystal X-ray Diffraction

-

Rationale: This is the "gold standard" for structure determination. It provides an unambiguous, three-dimensional map of electron density in the solid state, revealing exact bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule.[5][6] It is the ultimate confirmation of the structure deduced from spectroscopic methods.

-

Protocol:

-

Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). A common method is slow evaporation of a saturated solution in a suitable solvent (e.g., methanol/ether).[6]

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the model against the experimental data to yield the final, precise atomic coordinates.

-

Results and Data Interpretation: Assembling the Puzzle

High-Resolution Mass Spectrometry

The HRMS spectrum would be expected to show a prominent ion in positive mode.

-

Expected Result: The free base, 2-Ethylpiperidin-3-one, has a formula of C₇H₁₃NO.

-

Monoisotopic Mass of Free Base (M): 127.0997 u.

-

Expected [M+H]⁺ Ion: C₇H₁₄NO⁺ with a calculated m/z of 128.1070 .

-

Interpretation: Observing an ion with a mass accurate to within 5 ppm of 128.1070 would provide strong evidence for the elemental formula C₇H₁₃NO for the parent compound.

| Parameter | Expected Value |

| Molecular Formula (Free Base) | C₇H₁₃NO |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺ |

| Calculated Exact Mass (m/z) | 128.1070 |

| Measured Mass (m/z) | ~128.1070 ± 0.0006 |

FTIR Spectroscopy

The FTIR spectrum provides a quick check for key functional groups.

-

Interpretation: The presence of a strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of a saturated six-membered ring ketone (C=O stretch).[7] A broad, strong absorption in the 2400-3200 cm⁻¹ region would be indicative of the N⁺-H stretch of the secondary ammonium hydrochloride salt. Standard C-H stretching vibrations would appear around 2850-3000 cm⁻¹ .

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~2800-3200 (broad) | N⁺-H stretch | Secondary Ammonium |

| ~2850-2980 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1725 | C=O stretch | Ketone |

NMR Spectroscopic Analysis

This is the most detailed part of the analysis, where the molecular skeleton is pieced together.

¹H NMR Spectrum Analysis (Predicted):

-

Ethyl Group: An upfield triplet (~1.0 ppm, 3H) for the -CH₃ and a quartet (~2.5 ppm, 2H) for the -CH₂-.

-

Piperidine Ring Protons: A series of complex multiplets between ~1.8 and 3.5 ppm. The proton at C2, being adjacent to both the nitrogen and the ethyl group, would likely be a complex multiplet around ~3.0-3.3 ppm. The protons at C4, adjacent to the ketone, would be deshielded and appear around ~2.4-2.7 ppm. The protons at C6, adjacent to the nitrogen, would also be deshielded (~3.0-3.4 ppm).

-

N-H Proton: A broad singlet that may be shifted downfield. If D₂O is used as the solvent, this peak would disappear upon exchange.

¹³C NMR Spectrum Analysis (Predicted):

-

C=O Carbon: A highly deshielded signal around 205-210 ppm .

-

Ring Carbons: Carbons adjacent to the nitrogen (C2, C6) would appear around 50-60 ppm . Carbons further from the nitrogen (C4, C5) would be more upfield, around 20-40 ppm . The C3 carbon bearing the ketone would be around 40-50 ppm .

-

Ethyl Group Carbons: The -CH₂- carbon would be around 15-25 ppm , and the -CH₃ carbon would be the most upfield signal, around 10-15 ppm .

2D NMR for Connectivity Confirmation:

-

COSY: Would confirm the ethyl group fragment (H8↔H7) and the connectivity within the piperidine ring (H4↔H5↔H6). Crucially, a correlation between the C2 proton (H2) and the ethyl group's methylene protons (H7) would be expected.

-

HSQC: Would pair each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra.

-

HMBC: This is the key experiment for linking fragments. We would expect to see:

-

A correlation from the ethyl methyl protons (H8) to the C2 carbon.

-

Correlations from the C4 protons (H4) to the ketone carbon (C3).

-

Correlations from the C2 proton (H2) to the ketone carbon (C3) and the C6 carbon. This definitively places the ethyl group at C2 and the ketone at C3.

-

Single-Crystal X-ray Diffraction

-

Interpretation: The successful solution and refinement of the crystal structure would produce a 3D model of the molecule. This model would provide the ultimate, unambiguous confirmation of the atomic connectivity established by NMR. It would show the piperidine ring, the ethyl group at the C2 position, the carbonyl at the C3 position, and the chloride anion associated with the protonated nitrogen. Furthermore, it would reveal the solid-state conformation (e.g., a chair conformation for the piperidine ring) and the intermolecular interactions, such as hydrogen bonding between the N⁺-H group and the chloride anion.

Synthesis of Evidence and Final Conclusion

-

HRMS establishes the elemental formula as C₇H₁₃NO.

-

FTIR confirms the presence of a ketone and a secondary ammonium salt functional group.

-

NMR spectroscopy provides the complete connectivity map: it identifies the ethyl group and the piperidinone ring and, through HMBC correlations, proves that the ethyl group is located at C2 and the ketone at C3.

-

X-ray diffraction provides the final, irrefutable proof, presenting a three-dimensional image of the molecule that perfectly matches the structure deduced from the spectroscopic data.

Collectively, these self-validating and orthogonal techniques allow for the unequivocal structure elucidation of the compound as 2-Ethylpiperidin-3-one hydrochloride . This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is essential for any application where molecular identity is paramount.

References

-

International Journal of Research in Pharmaceutical Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

-

Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

-

Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]

-

Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

-

Curiatis. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2019). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. [Link]

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

NIST Chemistry WebBook. (n.d.). 2-Ethylpiperidine. [Link]

-

Journal of the American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

-

NIST Chemistry WebBook. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. [Link]

-

ResearchGate. (n.d.). FT IR spectrum of piperine. [Link]

-

NIST Chemistry WebBook. (n.d.). 2-Piperidinone. [Link]

-

ResearchGate. (2015). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. [Link]

Sources

- 1. biotech-spain.com [biotech-spain.com]

- 2. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 5. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Piperidinone(41661-47-6) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Ethylpiperidin-3-one Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-Ethylpiperidin-3-one hydrochloride, a valuable heterocyclic building block for drug discovery and development. The synthesis is strategically designed around a core Dieckmann condensation reaction, preceded by the construction of a key acyclic diester intermediate and followed by sequential deprotection and salt formation steps. This document offers researchers, scientists, and drug development professionals a detailed narrative explaining the causality behind experimental choices, step-by-step protocols, and a thorough analysis of the reaction mechanisms involved. All quantitative data is summarized for clarity, and key transformations are visualized using process diagrams.

Introduction and Strategic Overview

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Substituted piperidinones, such as 2-Ethylpiperidin-3-one, serve as versatile intermediates, allowing for further functionalization to generate complex molecular architectures. The hydrochloride salt form is often preferred to enhance the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic steps and biological assays.

The synthetic strategy detailed herein is a multi-step sequence designed for efficiency and scalability. The core logic involves the initial construction of a linear diester precursor, which is then subjected to an intramolecular cyclization to form the piperidinone ring. The use of a protecting group for the nitrogen atom is crucial for directing the cyclization and preventing unwanted side reactions. The benzyl group is selected as the protecting group of choice due to its stability under the conditions required for ring formation and its facile removal via catalytic hydrogenation in a later step.

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic strategy for 2-Ethylpiperidin-3-one hydrochloride.

Detailed Synthetic Pathway and Mechanistic Insights

This section elaborates on each stage of the synthesis, providing detailed experimental protocols and discussing the underlying chemical principles.

Step 1: Synthesis of Ethyl 2-(benzylamino)butanoate (Intermediate I)

The synthesis begins with the N-benzylation of a commercially available amino acid ester, ethyl 2-aminobutanoate. This is efficiently achieved via reductive amination.

-

Principle: Reductive amination involves the reaction of an amine with a carbonyl compound (in this case, benzaldehyde) to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method is highly effective for forming secondary amines and avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[1]

Experimental Protocol:

-

To a round-bottom flask, add ethyl 2-aminobutanoate hydrochloride (1.0 eq), benzaldehyde (1.05 eq), and methanol as the solvent.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1M HCl.

-

Remove methanol under reduced pressure.

-

Basify the aqueous residue with saturated NaHCO₃ solution and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Intermediate I as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of Diethyl 2-((2-(ethoxycarbonyl)ethyl)(benzyl)amino)butanoate (Intermediate II)

This step involves the conjugate addition of the secondary amine (Intermediate I) to an α,β-unsaturated ester, ethyl acrylate. This is a classic aza-Michael addition reaction.

-

Principle: The aza-Michael addition is a 1,4-conjugate addition of an amine nucleophile to an electron-deficient alkene.[1][2] The reaction creates the crucial diester backbone required for the subsequent intramolecular cyclization.

Experimental Protocol:

-

In a sealed vessel, dissolve Ethyl 2-(benzylamino)butanoate (Intermediate I ) (1.0 eq) and ethyl acrylate (1.2 eq) in acetonitrile.

-

Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Heat the mixture at 60-70 °C for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure diester, Intermediate II .

Step 3: Dieckmann Condensation to form Ethyl 1-benzyl-2-ethyl-3-oxopiperidine-4-carboxylate (Intermediate III)

This is the key ring-forming step, utilizing an intramolecular Claisen condensation, known as the Dieckmann condensation, to form the piperidinone ring.

-

Principle: The Dieckmann condensation is an intramolecular reaction of a diester with a strong base to form a cyclic β-keto ester.[3][4] The reaction proceeds via the formation of an enolate at one α-carbon, which then attacks the carbonyl of the other ester group, leading to cyclization. The reaction is driven to completion by the deprotonation of the acidic α-hydrogen of the resulting β-keto ester. A full equivalent of base is therefore required.[5]

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocol:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., Argon).

-

Suspend sodium ethoxide (NaOEt) (1.2 eq) in anhydrous toluene.

-

Heat the suspension to reflux.

-

Add a solution of the diester (Intermediate II ) (1.0 eq) in anhydrous toluene dropwise via the addition funnel over 1-2 hours.

-

Maintain the reflux for an additional 4-6 hours after the addition is complete.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with toluene (2x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product, Intermediate III , can be purified by vacuum distillation or column chromatography.

Step 4: Hydrolysis and Decarboxylation to 1-Benzyl-2-ethylpiperidin-3-one (Intermediate IV)

The β-keto ester (Intermediate III ) is converted to the target ketone by removing the ester group at the C4 position.

-

Principle: The hydrolysis of the ester to a carboxylic acid, followed by decarboxylation, is a classic transformation for β-keto acids.[6][7] The reaction is typically performed under acidic conditions with heating. The β-keto acid intermediate readily loses CO₂ through a cyclic six-membered transition state to yield an enol, which tautomerizes to the more stable ketone.[8]

Experimental Protocol:

-

To a round-bottom flask, add the β-keto ester (Intermediate III ) (1.0 eq) and a 6M aqueous solution of hydrochloric acid (HCl).

-

Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours, until CO₂ evolution ceases.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium carbonate (Na₂CO₃) until the pH is ~8-9.

-

Extract the aqueous mixture with dichloromethane (DCM) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield pure 1-Benzyl-2-ethylpiperidin-3-one (IV) .

Step 5: N-Debenzylation to 2-Ethylpiperidin-3-one (Free Base)

The final step in forming the core structure is the removal of the N-benzyl protecting group.

-

Principle: Catalytic hydrogenation is a highly effective method for cleaving N-benzyl bonds.[9] The reaction involves a palladium catalyst (typically on a carbon support) and a hydrogen source. This can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[10][11] The latter is often more convenient for laboratory-scale synthesis as it avoids the need for specialized high-pressure hydrogenation equipment.

Caption: Experimental workflow for deprotection and salt formation.

Experimental Protocol (Catalytic Transfer Hydrogenation):

-

Dissolve Intermediate IV (1.0 eq) in methanol.

-

Add 10% Palladium on carbon (Pd/C) (approx. 10% by weight of the substrate).

-

Add ammonium formate (HCOONH₄) (5.0 eq) in one portion.

-

Heat the suspension to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the mixture and filter through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Ethylpiperidin-3-one free base. This is often pure enough for the next step or can be purified by distillation or chromatography.

Step 6: Formation of 2-Ethylpiperidin-3-one Hydrochloride (Final Product)

The final step is the conversion of the free base amine to its hydrochloride salt to improve handling and stability.

-

Principle: Amine hydrochloride salts are readily formed by reacting the free base with hydrochloric acid.[12] To prevent the introduction of water, which can affect crystallinity and yield, an anhydrous solution of HCl in a suitable organic solvent like diethyl ether or isopropanol is typically used.[13]

Experimental Protocol:

-

Dissolve the crude or purified 2-Ethylpiperidin-3-one free base in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

-

A white precipitate of the hydrochloride salt will form immediately.

-

Continue stirring at 0 °C for 30 minutes after the addition is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield 2-Ethylpiperidin-3-one hydrochloride as a crystalline solid.

Data Summary and Characterization

The successful synthesis of each intermediate and the final product should be confirmed using standard analytical techniques.

Table 1: Summary of Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Ethyl 2-aminobutanoate | Benzaldehyde, NaBH₃CN | Intermediate I | 85-95% |

| 2 | Intermediate I | Ethyl acrylate, DBU | Intermediate II | 70-85% |

| 3 | Intermediate II | NaOEt, Toluene | Intermediate III | 65-80% |

| 4 | Intermediate III | 6M HCl | Intermediate IV | 75-90% |

| 5 | Intermediate IV | 10% Pd/C, HCOONH₄ | Free Base | 90-98% |

| 6 | Free Base | HCl in Diethyl Ether | Final Product | >95% |

Characterization Data for 2-Ethylpiperidin-3-one Hydrochloride:

-

Appearance: White to off-white crystalline solid.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum is expected to show characteristic absorption bands. A strong, sharp peak around 1720-1735 cm⁻¹ corresponds to the C=O stretch of the ketone. A broad band in the range of 2700-3000 cm⁻¹ is indicative of the N-H⁺ stretch of the ammonium salt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), as well as multiplets for the diastereotopic protons of the piperidine ring. The N-H protons will appear as a broad singlet.

-

¹³C NMR: The spectrum will confirm the presence of all carbon atoms. A key signal will be the carbonyl carbon (C=O) appearing downfield, typically in the range of 205-215 ppm. Signals for the ethyl group and the four distinct methylene/methine carbons of the piperidine ring will also be present.[14][15]

-

-

Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) will show the molecular ion peak [M+H]⁺ corresponding to the free base (2-Ethylpiperidin-3-one).

Conclusion

This guide outlines a comprehensive and scientifically grounded synthetic route to 2-Ethylpiperidin-3-one hydrochloride. By leveraging a classical Dieckmann condensation as the key ring-forming step, this pathway provides a reliable method for accessing this valuable piperidinone intermediate. The detailed protocols and mechanistic discussions are intended to provide researchers with the necessary foundation to successfully implement this synthesis in a laboratory setting. The strategic use of a benzyl protecting group and a convenient transfer hydrogenation for its removal makes this route adaptable and efficient for applications in pharmaceutical and chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 4. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]

- 5. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aklectures.com [aklectures.com]

- 7. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: Situating 2-Ethylpiperidin-3-one hydrochloride in Synthetic Chemistry

An In-depth Technical Guide to 2-Ethylpiperidin-3-one hydrochloride

2-Ethylpiperidin-3-one hydrochloride is a heterocyclic organic compound belonging to the piperidine class. Piperidine rings are core structural motifs in a vast array of pharmaceuticals and biologically active molecules, serving as crucial pharmacophores that influence potency, selectivity, and pharmacokinetic properties.[1] As a functionalized building block, 2-Ethylpiperidin-3-one hydrochloride offers medicinal chemists and process development scientists a valuable intermediate for constructing more complex molecular architectures. The presence of a ketone functionality at the 3-position and an ethyl group at the 2-position provides distinct reactive handles for further chemical modification, making it a precursor of interest in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its identification, safety, handling, and synthetic context.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of safe and effective chemical research. The definitive identifier for any chemical substance is its Chemical Abstracts Service (CAS) number.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 2-ethylpiperidin-3-one hydrochloride | Chemspace[2] |

| Synonyms | 3-Piperidinone, 2-ethyl-, hydrochloride (1:1) | ChemicalBook[3][4] |

| CAS Number | 1159826-57-9 | ChemicalBook[3][4] |

| Molecular Formula | C₇H₁₄ClNO | Chemspace[2] |

| Molecular Weight | 163.65 g/mol | Chemspace[2] |

While extensive experimental data for this specific compound is not widely published, the fundamental properties derived from its structure are summarized below.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Form | Solid | Expected based on related hydrochloride salts. |

| Solubility | Likely soluble in water | The hydrochloride salt form generally confers aqueous solubility.[5] |

| Stability | Stable under recommended storage conditions | Based on data for similar piperidine derivatives.[6][7] |

| Reactivity | Incompatible with strong oxidizing agents and strong bases | Common for amine hydrochloride salts.[5][6] |

Comprehensive Safety Profile and Hazard Management

GHS Hazard Classification (Inferred)

Based on the hazard profiles of closely related piperidinone hydrochlorides, the compound is anticipated to fall under several GHS categories.[8][9] The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.

-

Acute Toxicity, Oral (Category 3/4): Harmful or toxic if swallowed.[8][9][10]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8][9][10]

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[8][9][10]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[8][9][10]

References

- 1. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

- 2. 2-ethylpiperidin-3-one hydrochloride - C7H14ClNO | CSSB00000087084 [chem-space.com]

- 3. 3-Piperidinone, 2-ethyl-, hydrochloride (1:1) | 1159826-57-9 [amp.chemicalbook.com]

- 4. 3-Piperidinone, 2-ethyl-, hydrochloride (1:1) - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 3-Amino-1-ethylpiperidin-2-one hydrochloride | C7H15ClN2O | CID 77158815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

physical and chemical characteristics of 2-Ethylpiperidin-3-one hydrochloride

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-Ethylpiperidin-3-one Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Ethylpiperidin-3-one hydrochloride (CAS No: 41361-28-8). As a substituted piperidine, this compound serves as a valuable intermediate in synthetic organic chemistry and drug discovery. This document, intended for researchers, scientists, and drug development professionals, details the compound's chemical identity, physicochemical properties, spectroscopic profile, and essential safety protocols. The information is presented with a focus on experimental causality and authoritative grounding to ensure scientific integrity and practical utility in a laboratory setting.

Chemical Identity and Molecular Structure

1-Ethylpiperidin-3-one hydrochloride belongs to the piperidine class of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for storage and use in various reaction conditions.

-

IUPAC Name: 1-ethylpiperidin-3-one;hydrochloride[2]

-

CAS Number: 41361-28-8[2]

-

Molecular Formula: C₇H₁₄ClNO[2]

-

Synonyms: 1-Ethyl-3-piperidone HCl, 1-Ethyl-3-piperidinone hydrochloride[2]

The molecular structure consists of a six-membered piperidine ring with a ketone group at the 3-position and an ethyl group attached to the nitrogen atom at the 1-position. The nitrogen is protonated, forming a hydrochloride salt.

Sources

A Technical Guide to the Diverse Biological Activities of Piperidinone Derivatives for Drug Discovery

Executive Summary

The piperidinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with significant therapeutic potential.[1][2] This guide provides an in-depth technical overview of the diverse biological activities exhibited by piperidinone derivatives, with a focus on their applications in anticancer, antimicrobial, anti-inflammatory, and neuroprotective research. By synthesizing mechanistic insights with validated experimental protocols, this document serves as a crucial resource for researchers, chemists, and drug development professionals aiming to harness the therapeutic versatility of this important heterocyclic motif.

The Piperidinone Scaffold: A Foundation for Bioactivity

The six-membered piperidine ring is a frequently occurring structural unit in natural compounds and is a feature of many drugs.[2] The introduction of a ketone functional group, creating the piperidinone scaffold, provides a rigid structure and key hydrogen bonding capabilities, making it an excellent starting point for the synthesis of biologically active molecules.[3]

1.1. Chemical Characteristics and Synthetic Accessibility

Piperidinone derivatives are typically synthesized through well-established organic chemistry reactions.[3] Methods like the Mannich reaction, Dieckmann condensation, and various multicomponent reactions allow for the efficient and stereoselective construction of the piperidinone core, enabling the creation of diverse chemical libraries for biological screening.[4][5] This synthetic tractability is a key reason for the widespread investigation into their pharmacological properties.[6]

A Spectrum of Therapeutic Potential: Key Biological Activities

Piperidinone derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for treating a variety of human diseases.[1][7]

2.1. Anticancer Activity

A significant body of research highlights the potent antiproliferative and cytotoxic effects of piperidinone derivatives against numerous human cancer cell lines.[7][8][9]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Many piperidinone compounds exert their anticancer effects by triggering programmed cell death, or apoptosis, within cancer cells.[7] The primary mechanism often involves the intrinsic apoptotic pathway , which is initiated by intracellular stress signals like the accumulation of reactive oxygen species (ROS).[7][10] This leads to mitochondrial depolarization, the release of cytochrome c, and the subsequent activation of a cascade of caspase enzymes (e.g., caspase-9 and caspase-3) that execute cell death.[11][12][13]

Furthermore, certain derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase, preventing the cells from dividing.[7][9] Some compounds also function as proteasome inhibitors, leading to the buildup of poly-ubiquitinated proteins and triggering apoptotic pathways.[7][14]

Signaling Pathway Visualization: Intrinsic Apoptosis

Caption: Intrinsic apoptosis pathway induced by a piperidinone derivative.

Quantitative Data: Cytotoxic Activity

The potency of anticancer compounds is typically measured by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-Bis(ylidene)-4-piperidones | HCT116 (Colon) | 0.5 - 5.0 | [8] |

| Curcuminoid Piperidones | 518A2 (Melanoma) | ~1.0 | [9] |

| 3-Chloro-3-methyl-piperidones | H929 (Myeloma) | < 5.0 | [14] |

| Dichloroacetyl-piperidones | CEM (Lymphoma) | Low µM to nM | [7] |

2.2. Antimicrobial Activity

Piperidinone derivatives have also been identified as having significant potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][15]

Structure-Activity Relationship (SAR)

Research indicates that the antimicrobial efficacy of these compounds can be significantly influenced by the nature and position of substituents on the piperidinone ring. For instance, the presence of certain aryl groups at the 2 and 6 positions or the addition of a thiosemicarbazone moiety can enhance antibacterial and antifungal activities.[4] Some curcumin-like piperidone derivatives have shown moderate activity against cariogenic (cavity-causing) bacteria.[16]

Quantitative Data: Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiosemicarbazone derivatives | S. aureus | 62.5 - 250 | [4] |

| Thiosemicarbazone derivatives | E. coli | 125 - 500 | [4] |

| N-Methyl 4-Piperidone MKCs | S. mitis | 250 - 500 | [16] |

| Piperidine-2,6-diones | B. subtilis | Moderate Activity |

2.3. Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Piperidinone derivatives have shown promise as anti-inflammatory agents by modulating key signaling pathways.[7]

Mechanistic Insights: Inhibition of NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation.[17][18] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[19] Pro-inflammatory stimuli, such as cytokines, trigger a signaling cascade that leads to the degradation of IκBα.[20] This frees NF-κB to move into the nucleus, where it activates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins.[21] Some piperidinone derivatives can suppress this pathway, thereby reducing the inflammatory response.[22][23]

Signaling Pathway Visualization: NF-κB Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by piperidinones.

2.4. Neuroprotective Activity

The piperidine scaffold is a core component of many neurologically active drugs, and its derivatives are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's.[22][24]

Mechanistic Insights: AChE Inhibition and Anti-Amyloid Aggregation

A key strategy in managing Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain. This is achieved by inhibiting the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine.[8] Several piperidinone derivatives have been designed and synthesized as potent AChE inhibitors.[8]

Another hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic plaques in the brain. Certain 2-piperidone derivatives have been shown to significantly inhibit this self-aggregation process, presenting a dual-action approach to treatment.[22] These compounds may also protect neurons from Aβ-induced toxicity and neuroinflammation.[25][26][27][28]

Methodologies for Bioactivity Screening and Validation

The evaluation of piperidinone derivatives requires robust, validated, and reproducible experimental protocols. The following sections detail standard methodologies for assessing the key biological activities discussed.

3.1. Primary Cytotoxicity Screening: The MTT Assay

-

Rationale: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[29] It is a high-throughput and cost-effective method for initial screening of potential anticancer compounds. The assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[30][31]

-

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[32]

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[31]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[32]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[31] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

3.2. Workflow for Antimicrobial Susceptibility Testing

-

Rationale: The Broth Microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[33][34][35] It provides a quantitative measure of a compound's potency.[36]

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

-

Detailed Protocol (Broth Microdilution):

-

Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.[33]

-

Serial Dilution: Add 100 µL of the piperidinone stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[33]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).[33] Dilute this suspension to achieve the final target inoculum concentration in the wells.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[37]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[33][36]

-

MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[34]

-

3.3. Neuroprotective Screening: Acetylcholinesterase Inhibition Assay

-

Rationale: The Ellman's method is a simple, rapid, and reliable colorimetric assay for measuring AChE activity and screening for its inhibitors.[38][39][40] The assay measures the product of a reaction between thiocholine (produced by AChE from the substrate acetylthiocholine) and DTNB, which forms a yellow-colored compound that can be quantified spectrophotometrically.[41]

-

Detailed Protocol (Ellman's Method):

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the colorimetric reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[38]

-

Assay Setup (96-well plate):

-

Blank: Buffer + DTNB + ATCI

-

Control (100% Activity): Buffer + AChE enzyme + DTNB + Solvent

-

Test Sample: Buffer + AChE enzyme + DTNB + Piperidinone derivative solution

-

-

Pre-incubation: Add buffer, AChE solution, and the test compound or solvent to the respective wells. Incubate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[38]

-

Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[41][42]

-

Data Analysis: Calculate the rate of the reaction for each well. The percent inhibition caused by the piperidinone derivative is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100.

-

Conclusion and Future Outlook

The piperidinone scaffold is a versatile and synthetically accessible core that has given rise to derivatives with a wide array of potent biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration underscores their immense therapeutic potential.

Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance potency and selectivity while minimizing off-target toxicity. Advanced strategies, including the development of multi-target ligands and the use of in silico modeling, will be crucial in designing the next generation of piperidinone-based therapeutics. The continued exploration of this privileged scaffold promises to yield novel and effective drug candidates for some of the most challenging human diseases.

References

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

-

Swain, R. M., Contreras, L., Varela-Ramirez, A., Hossain, M., Das, U., Valenzuela, C. A., Penichet, M. L., Dimmock, J. R., & Aguilera, R. J. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. PloS one, 17(7), e0267562. [Link]

-

Liu, S. F., & Malik, A. B. (2006). NF-kappaB: at the crossroads of inflammation and autoimmunity. Cytokine & growth factor reviews, 17(1-2), 25–35. [Link]

-

D'Arcy, M. (2019). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Journal of clinical medicine, 8(11), 1789. [Link]

-

Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

-

QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. GeneGlobe. [Link]

-

Sino Biological. (n.d.). Extrinsic And Intrinsic Apoptosis Signaling Pathway. Sino Biological. [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Creative Diagnostics. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

ResearchGate. (n.d.). piperidone analogs: synthesis and their diverse biological applications. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1967-1971. [Link]

-

PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

-

Wikipedia. (n.d.). Minimum inhibitory concentration. Wikipedia. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

-

Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]

-

Lima, V., S. B., et al. (2019). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules, 24(21), 3959. [Link]

-

O'Hagan, D. (2000). Piperidine and pyridine alkaloids. Natural product reports, 17(5), 435-446. [Link]

-

Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31215-31247. [Link]

-

Wang, Z. L., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. European journal of medicinal chemistry, 124, 828-842. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Le, T. B., et al. (2018). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. Chemistry, an Asian journal, 13(11), 1432-1439. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

-

Ismaili, L., et al. (2004). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of medicinal chemistry, 47(21), 5092-5099. [Link]

-

DTIC. (n.d.). Piperidine Synthesis. DTIC. [Link]

-

Al-Hidhani, S., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules (Basel, Switzerland), 27(16), 5142. [Link]

-

Awad, D. H., Hamo, S., & Nizam, A. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry (JJC), 18(1), 1-8. [Link]

-

Kuncha, M., et al. (2014). Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH). Pharmaceutical research, 31(1), 162-171. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]

-

Li, Q., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Journal of Medicinal Chemistry. [Link]

-

Bakunov, S. A., Bakunova, S. M., Wenzler, T., & Tidwell, R. R. (2010). Synthesis and antiprotozoal activity of dicationic 3,5-diphenyl-1H-pyrazoles. Journal of medicinal chemistry, 53(1), 254-272. [Link]

-

Li, J., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS chemical neuroscience. [Link]

-

ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2194-2203. [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]

-

Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 063-067. [Link]

-

PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

PubMed. (2015). Neuroprotective effect of piperine on primarily cultured hippocampal neurons. PubMed. [Link]

-